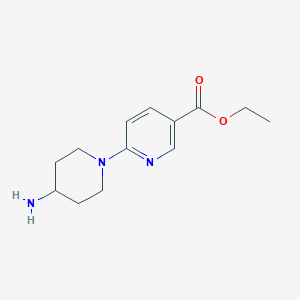
ETHYL 6-(4-AMINOPIPERIDIN-1-YL)PYRIDINE-3-CARBOXYLATE
Overview
Description
ETHYL 6-(4-AMINOPIPERIDIN-1-YL)PYRIDINE-3-CARBOXYLATE is a chemical compound with the molecular formula C13H19N3O2 It is known for its unique structure, which includes a pyridine ring substituted with a piperidinyl group and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-(4-AMINOPIPERIDIN-1-YL)PYRIDINE-3-CARBOXYLATE typically involves the reaction of 3-pyridinecarboxylic acid with 4-amino-1-piperidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The ethyl ester group is introduced through esterification reactions, which involve the reaction of the carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-(4-AMINOPIPERIDIN-1-YL)PYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Catalysts such as palladium on carbon (Pd/C) or specific acids/bases are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while reduction may produce piperidine-based compounds.
Scientific Research Applications
ETHYL 6-(4-AMINOPIPERIDIN-1-YL)PYRIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of ETHYL 6-(4-AMINOPIPERIDIN-1-YL)PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarboxylic acid: A simpler analog without the piperidinyl and ethyl ester groups.
6-(4-Aminopiperidin-1-yl)nicotinic acid: Similar structure but lacks the ethyl ester group.
Uniqueness
ETHYL 6-(4-AMINOPIPERIDIN-1-YL)PYRIDINE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
CAS No. |
252577-91-6 |
|---|---|
Molecular Formula |
C13H19N3O2 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
ethyl 6-(4-aminopiperidin-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H19N3O2/c1-2-18-13(17)10-3-4-12(15-9-10)16-7-5-11(14)6-8-16/h3-4,9,11H,2,5-8,14H2,1H3 |
InChI Key |
ZLZGWYCDEZAFBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)N2CCC(CC2)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
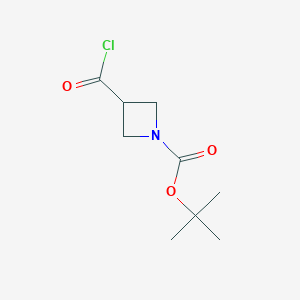


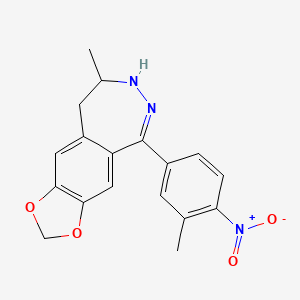


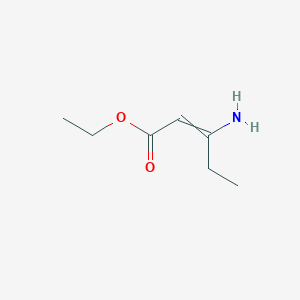
![3-[(3-Nitro-2-pyridinyl)amino]propanoic acid ethyl ester](/img/structure/B8643804.png)
![3-[(Butan-2-yl)sulfanyl]propanenitrile](/img/structure/B8643809.png)


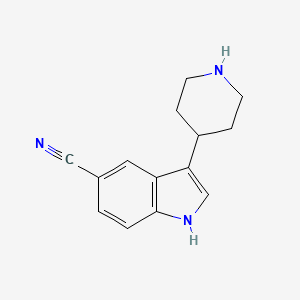
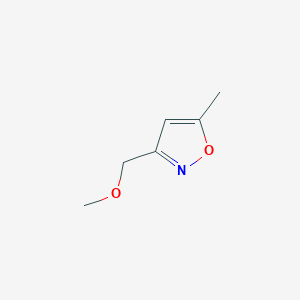
![Methyl 5-((tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B8643838.png)
